N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Description
N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic small molecule characterized by a phthalazinone core substituted with methoxy groups at positions 7 and 6. The acetamide moiety is linked to the phthalazinone ring at position 2, with a cyclooctyl group attached to the nitrogen of the acetamide. This structural configuration confers unique physicochemical properties, including moderate lipophilicity (predicted logP ~2.5–3.0) and a molecular weight of approximately 436.47 g/mol (based on analogs in ).
Properties
Molecular Formula |
C20H27N3O4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C20H27N3O4/c1-26-16-11-10-14-12-21-23(20(25)18(14)19(16)27-2)13-17(24)22-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,22,24) |
InChI Key |
HGQHIRYKVDTEMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3CCCCCCC3)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
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